molecular formula C11H11NO3 B117178 1-Acetylindoline-5-carboxylic acid CAS No. 153247-93-9

1-Acetylindoline-5-carboxylic acid

Cat. No.: B117178
CAS No.: 153247-93-9
M. Wt: 205.21 g/mol
InChI Key: KRXHHESVJTVORG-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-acetylindoline-5-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole derivatives . This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring. The specific conditions and reagents used can vary, but common reagents include acetic acid and hydrochloric acid .

Industrial production methods for indole derivatives often involve similar synthetic routes but are optimized for large-scale production. This can include the use of continuous flow reactors and other advanced techniques to improve yield and efficiency .

Chemical Reactions Analysis

1-Acetylindoline-5-carboxylic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-acetylindoline-5-carboxylic acid involves its interaction with various molecular targets. The indole ring can interact with multiple receptors and enzymes, leading to diverse biological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Acetylindoline-5-carboxylic acid can be compared with other indole derivatives such as indole-3-acetic acid and indole-3-carbinol . These compounds share the indole core structure but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific acetyl and carboxylic acid groups, which confer distinct chemical and biological properties .

Similar compounds include:

These compounds are used in various research and industrial applications, highlighting the versatility and importance of indole derivatives in chemistry and biology.

Properties

IUPAC Name

1-acetyl-2,3-dihydroindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-7(13)12-5-4-8-6-9(11(14)15)2-3-10(8)12/h2-3,6H,4-5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRXHHESVJTVORG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00415392
Record name 1-acetylindoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153247-93-9
Record name 1-acetylindoline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00415392
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-acetyl-2,3-dihydro-1H-indole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The benzyl 1-acetyl-1H-indole-5-carboxylate (550 mg) obtained above was suspended in ethanol (9 ml). 10% Palladium on carbon was added thereto, and the mixture was stirred for 16 hours at room temperature in a hydrogen atmosphere. Insoluble matter was removed by filtration, and the filtrate was concentrated under reduced pressure. Precipitated crystals were collected by filtration, washed with ether and dried under reduced pressure to give the title compound (180 mg, Y.:48%).
Name
benzyl 1-acetyl-1H-indole-5-carboxylate
Quantity
550 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Yield
48%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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